3-Bromo-5-ethoxy-4-methoxyphenol
Description
3-Bromo-5-ethoxy-4-methoxyphenol is a phenolic derivative featuring a bromine atom at position 3, an ethoxy group at position 5, and a methoxy group at position 4 on the aromatic ring. Its molecular formula is C₉H₁₁BrO₃, with a molecular weight of 265.09 g/mol. The phenolic hydroxyl group at position 1 enhances its acidity compared to non-phenolic analogs, while the ether groups contribute to lipophilicity.
Properties
Molecular Formula |
C9H11BrO3 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-bromo-5-ethoxy-4-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3 |
InChI Key |
UWWWJJKUKGKWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)O)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 5-ethoxy-4-methoxyphenol. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-ethoxy-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-methoxyphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further affecting molecular interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following table summarizes key differences between 3-bromo-5-ethoxy-4-methoxyphenol and its structural analogs:
Research Findings and Trends
- Crystallographic Studies : Compounds like 3-(2-bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one () are characterized via X-ray crystallography to confirm halogen bonding patterns, a method applicable to the target compound .
- Spectroscopic Characterization : Microanalytical and spectral data (e.g., IR, NMR) used for ’s benzyl alcohol analog could be adapted for the target compound to resolve substituent positioning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
